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Compound of Interest

Compound Name:
5-Azaspiro[2.5]octan-7-ol

hydrochloride

CAS No.: 2248351-69-9

Cat. No.: B2615601

Get Quote

Compound Identity & Structural Analysis[1][2][3][4]
5-Azaspiro[2.5]octan-7-ol hydrochloride is a bicyclic spiro-amine scaffold.[1] It represents a

structural evolution of the piperidine ring, incorporating a cyclopropane moiety fused at the C3

position (relative to the piperidine nitrogen).[1] This modification imparts conformational rigidity

and metabolic stability while increasing the fraction of sp3-hybridized carbons (

), a key metric in improving clinical success rates for small molecule drugs.[1]
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Property Data

IUPAC Name 5-Azaspiro[2.5]octan-7-ol hydrochloride

CAS Number
1797157-33-5 (HCl salt); 137935536 (Free

base)

Molecular Formula

C

H

ClNO (HCl salt); C

H

NO (Free base)

Molecular Weight
163.65 g/mol (HCl salt); 127.19 g/mol (Free

base)

SMILES OC1CNCC2(CC2)C1.Cl

Core Scaffold
Spiro[2.5]octane (Piperidine fused spiro-

cyclopropane)

Structural Geometry & Numbering
The numbering of the spiro[2.5]octane system follows the IUPAC rules for spiro hydrocarbons,

modified for heteroatoms:

Numbering Start: Begins at the atom adjacent to the spiro carbon in the smaller ring

(cyclopropane).[1]

Spiro Junction: The spiro carbon is position 3.[1]

Large Ring: Numbering continues into the six-membered ring.

Position 5: Nitrogen atom (5-aza).[1][2][3][4]

Position 7: Hydroxyl-bearing carbon (7-ol).[1]
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Conformational Consequence: The spiro-fusion at C3 (relative to the piperidine skeleton) locks

the ring pucker, reducing the entropic penalty upon binding to protein targets.[1] The C7-

hydroxyl group provides a vector for hydrogen bonding or further diversification (e.g.,

ether/ester formation) in a region distinct from the primary amine vector.[1]

Synthesis & Manufacturing Pathways
The synthesis of 5-azaspiro[2.5]octan-7-ol typically proceeds through the construction of the

spiro-piperidone core followed by stereoselective reduction.[1]

Core Synthesis Workflow
The most robust route involves the "Simmons-Smith" cyclopropanation or a dialkylation

strategy using activated methylene compounds.[1]

Step 1: Spiro-Ring Construction A common industrial approach utilizes the alkylation of a

protected glycine equivalent or a malonate derivative with 1,1-bis(electrophile)cyclopropane

precursors, or conversely, the double alkylation of a piperidone precursor.[1]

Step 2: Functionalization (Ketone Reduction) The immediate precursor is often tert-butyl 7-oxo-

5-azaspiro[2.5]octane-5-carboxylate.[1]

Reagent: Sodium Borohydride (NaBH

) or Lithium Aluminum Hydride (LiAlH

).[1]

Solvent: Methanol or THF at 0°C.

Outcome: Yields the racemic alcohol.[1][5] Enantioselective reduction (e.g., Corey-Bakshi-

Shibata) can be employed to isolate specific enantiomers.[1]

Step 3: Deprotection & Salt Formation

Reagent: 4M HCl in Dioxane.

Product: Precipitats the hydrochloride salt.[1]
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Synthetic Pathway Diagram (DOT)

N-Boc-3-Methylene
Piperidine-5-one

Simmons-Smith
Cyclopropanation

Zn-Cu, CH2I2 N-Boc-5-azaspiro
[2.5]octan-7-one

Ring Formation Reduction
(NaBH4)

N-Boc-5-azaspiro
[2.5]octan-7-ol

Stereoselective Deprotection
(HCl/Dioxane)

5-Azaspiro[2.5]
octan-7-ol HCl

Salt Formation

Click to download full resolution via product page

Caption: Synthetic route from methylene-piperidone precursor to the final hydrochloride salt.

Medicinal Chemistry Applications
Why this Scaffold?
In drug design, replacing a standard piperidine or morpholine ring with a spirocyclic analog is a

proven strategy to:

Lower Lipophilicity (LogD): The spiro-cyclopropane adds steric bulk without significantly

increasing lipophilicity compared to gem-dimethyl groups, often improving solubility.[1]

Block Metabolism: The quaternary spiro-carbon prevents oxidative metabolism (e.g.,

hydroxylation) at that position, extending the half-life (

) of the drug.[1]

Vector Orientation: The 7-hydroxyl group allows for the attachment of polar pharmacophores

in a specific spatial orientation relative to the basic nitrogen, critical for GPCR and Kinase

binding pockets.[1]

Stereochemical Considerations
The 7-position is a chiral center.[1]

Racemate: Often used in initial screening.[1]

Enantiomers: The (7R) and (7S) isomers may exhibit distinct biological activities.[1]

Separation is typically achieved via Chiral SFC (Supercritical Fluid Chromatography).[1]

Experimental Protocols
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Analytical Characterization (QC)
To verify the identity of the batch, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, D2O):

Cyclopropane Protons: Distinct multiplets in the high field region (

0.4 – 0.9 ppm).

Spiro-Adjacent Methylene: Doublets or multiplets around

3.0 – 3.5 ppm (adjacent to Nitrogen).[1]

Carbinol Proton (H-7): A multiplet around

3.8 – 4.2 ppm, shifting depending on stereochemistry (axial/equatorial).[1]

LC-MS Conditions:

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[1]

Detection: ESI+ mode. Look for

m/z.[1]

Handling & Stability[1]
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Solubility: Highly soluble in water, DMSO, and Methanol.[1] Insoluble in non-polar solvents

(Hexanes).[1]

Safety: Irritant.[1][3][4] Wear standard PPE (gloves, goggles).[1] The free base is a

secondary amine and may react with atmospheric CO

; keep as HCl salt for stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7-ol-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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